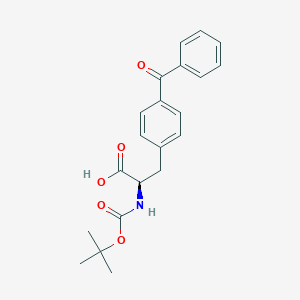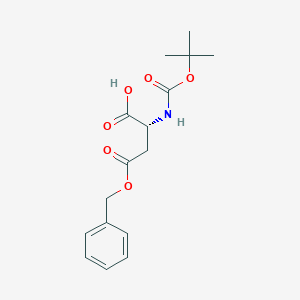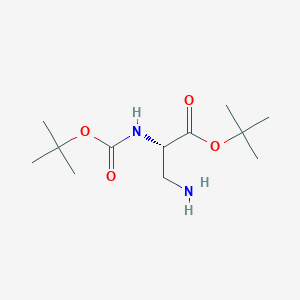
Boc-arg(mbs)-OH
Vue d'ensemble
Description
Boc-arg(mbs)-OH, also known as tert-butoxycarbonyl-arginine(mbs)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which shields the amino group of arginine during chemical reactions. This compound is particularly valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-arg(mbs)-OH typically involves the protection of the amino group of arginine with the Boc group. The process begins with the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. This reaction forms the Boc-protected arginine. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 0°C
Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-arg(mbs)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as carbodiimides (e.g., DCC, EDC) and additives like HOBt or HOAt.
Substitution Reactions: Replacement of the Boc group with other protective groups or functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane (DCM) or methanol (MeOH)
Coupling: DCC or EDC with HOBt or HOAt in solvents like DMF or DCM
Substitution: Various nucleophiles in the presence of bases like triethylamine
Major Products
The major products formed from these reactions include deprotected arginine, peptide chains, and substituted arginine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Boc-arg(mbs)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins for research in biochemistry and molecular biology.
Drug Development: Utilized in the design and synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the modification of biomolecules for various applications, such as imaging, diagnostics, and targeted drug delivery.
Enzyme Studies: Used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of Boc-arg(mbs)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of arginine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group of arginine can participate in further chemical reactions, such as coupling with other amino acids to form peptides. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound.
Comparaison Avec Des Composés Similaires
Boc-arg(mbs)-OH can be compared with other Boc-protected amino acids, such as:
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin: Used as a fluorogenic substrate in enzyme assays.
Boc-Arg-Val-Arg-Arg-AMC: Utilized in the study of proteases like furin and proprotein convertase 4.
The uniqueness of this compound lies in its specific application in the synthesis of arginine-containing peptides and its compatibility with various peptide synthesis protocols. Its stability and ease of deprotection make it a preferred choice for researchers working with arginine-rich peptides.
Propriétés
IUPAC Name |
(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O7S/c1-18(2,3)29-17(25)21-14(15(23)24)6-5-11-20-16(19)22-30(26,27)13-9-7-12(28-4)8-10-13/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUPPTBECADHBL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















